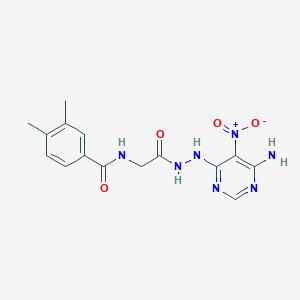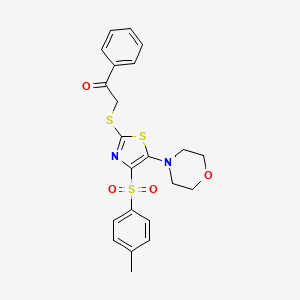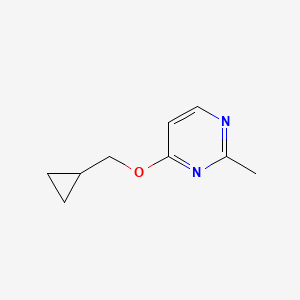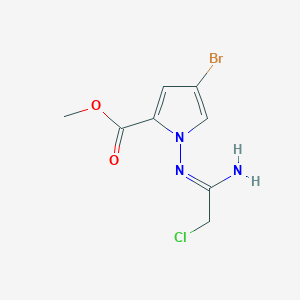
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound with intriguing properties and potential applications in various scientific fields. Its structure comprises a 1,3,4-thiadiazole ring linked to a benzamide moiety, featuring a butylthio group and a trifluoromethyl group, which contribute to its unique chemical characteristics.
Preparation Methods
The synthetic routes to N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involve multiple steps. One common method is:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide derivative with a carbon disulfide source, followed by cyclization in the presence of an oxidizing agent.
Substitution of the Butylthio Group: The thiadiazole ring can then be functionalized by reacting it with a butylating agent under basic conditions, introducing the butylthio group.
Attachment of the Benzamide Moiety: The final step involves coupling the substituted thiadiazole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, yielding the target compound.
Industrial production methods focus on optimizing these synthetic routes to maximize yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, which include:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring using reagents like tin(II) chloride or iron in acidic conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzamide and thiadiazole rings, especially under specific catalysts or reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, providing a wide array of derivatives for further study.
Scientific Research Applications
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has extensive research applications across multiple fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Research is exploring its potential as an antimicrobial or antiparasitic agent due to its unique functional groups.
Medicine: The compound's structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Its stable structure and reactivity profile enable its use in materials science, such as in the design of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form specific interactions with active sites, while the trifluoromethyl group enhances binding affinity and metabolic stability. The butylthio group may modulate the compound’s lipophilicity, influencing its absorption and distribution in biological systems.
Comparison with Similar Compounds
When compared to similar compounds, N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl group, which is less common in thiadiazole derivatives. Similar compounds include:
5-butyl-1,3,4-thiadiazol-2-yl-benzamides: Lacking the trifluoromethyl group, these compounds may exhibit different biological and chemical properties.
Trifluoromethyl-benzamides without thiadiazole: These lack the sulfur-containing ring, which can influence their reactivity and applications.
This compound’s combination of functional groups gives it a unique profile, making it a subject of significant interest in scientific research.
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS2/c1-2-3-8-22-13-20-19-12(23-13)18-11(21)9-6-4-5-7-10(9)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQTVZVVTURQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2965702.png)
![2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2965704.png)
![3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene](/img/structure/B2965705.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea](/img/structure/B2965708.png)
![2-cyclohexyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2965709.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2965712.png)


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)
![1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2965718.png)
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965721.png)


